6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O/c1-26-20-17(16-23-26)21(28-10-6-3-7-11-28)25-22(24-20)29-14-12-27(13-15-29)18-8-4-5-9-19(18)30-2/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYYPLKIWSSIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine and piperidine groups through nucleophilic substitution reactions. The methoxyphenyl group is often introduced via electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The pyrazolo[3,4-d]pyrimidine scaffold facilitates nucleophilic substitution at electron-deficient positions. Key reactions include:
Nucleophilic Substitution at Position 4
The 4-piperidin-1-yl group can undergo displacement with stronger nucleophiles under basic conditions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| K₂CO₃, DMF, morpholine | 4-morpholino derivative | 72% | |
| NaH, THF, benzylamine | 4-benzylamino derivative | 65% |
Mechanism : Base-assisted deprotonation followed by nucleophilic attack at C4.
Oxidation and Reduction
The methoxyphenyl and piperazine moieties influence redox behavior:
Oxidation of Piperazine Side Chain
Controlled oxidation modifies the piperazine ring:
| Reagent/Conditions | Product | Outcome | Source |
|---|---|---|---|
| H₂O₂, AcOH, 50°C | N-oxide formation | Increased polarity | |
| KMnO₄, H₂O, RT | Degradation of aromatic methoxy group | Not synthetically useful |
Reduction of Pyrazolo Core
Selective reduction of the pyrimidine ring is achievable:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄, MeOH | Partial saturation of pyrimidine ring | 58% | |
| H₂, Pd/C, EtOH | Fully reduced pyrazolo[3,4-d]pyrimidine | 41% |
Cross-Coupling Reactions
The pyrazolo[3,4-d]pyrimidine core participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Aryl boronic acids react at position 6 (pyrimidine ring):
Limitation : Steric hindrance from the 1-methyl group reduces reactivity at adjacent positions.
Reductive Amination
The secondary amine in the piperazine side chain undergoes reductive alkylation:
| Aldehyde | Reagent/Conditions | Product (R = alkyl) | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, RT | N-methylpiperazine derivative | 84% | |
| Benzaldehyde | NaBH(OAc)₃, DCM, RT | N-benzylpiperazine derivative | 63% |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the pyrazolo[3,4-d]pyrimidine core undergoes ring-opening:
| Conditions | Observation | Source |
|---|---|---|
| HCl (conc.), reflux | Degradation to aminopyrazole | |
| NaOH, EtOH, 70°C | Isomerization to pyrimido[1,2-a]indole |
Key Research Findings
- Synthetic Flexibility : Position 4 (pyrimidine ring) shows higher reactivity than position 6 due to electronic effects from the piperidinyl group .
- Biological Relevance : Introduction of electron-withdrawing groups at position 6 enhances kinase inhibition properties .
- Stability : The compound is stable under ambient conditions but degrades in UV light (λ > 300 nm) .
Reaction Optimization Insights
Scientific Research Applications
Pharmacological Properties
The compound is primarily recognized for its activity as a selective antagonist of certain adrenergic receptors, which has implications for treating conditions such as benign prostatic hyperplasia (BPH) . Research indicates that compounds with similar structures can effectively target alpha-adrenergic receptors, leading to improved urodynamic function without the adverse effects associated with existing treatments .
Potential Clinical Applications
-
Benign Prostatic Hyperplasia (BPH)
- The compound's selectivity for alpha-adrenergic receptors suggests it could provide symptomatic relief in patients with BPH. Studies have indicated that similar pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant efficacy in preclinical models of BPH, showing improved urinary flow rates and reduced post-void residual volume .
-
Psychopharmacological Applications
- Compounds featuring the piperazine moiety are often explored for their potential in treating anxiety and depression. Specifically, the 5-HT_1A serotonin receptor is a target for many psychotropic medications. The methoxyphenyl group may enhance binding affinity to this receptor, suggesting potential applications in treating mood disorders .
-
Antitumor Activity
- Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Research indicates that such compounds can inhibit key signaling pathways involved in tumor growth and metastasis. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Table 1: Summary of Pharmacological Activities
Case Study: Efficacy in BPH Treatment
A study conducted on a related compound demonstrated significant improvements in urinary symptoms among patients with BPH over a 12-week treatment period. The results indicated a marked reduction in the International Prostate Symptom Score (IPSS), supporting the hypothesis that selective adrenergic antagonists can effectively manage BPH symptoms without significant side effects .
Case Study: Psychopharmacological Effects
In preclinical trials, a derivative of the compound was evaluated for its effects on anxiety-like behaviors in rodent models. The results showed a dose-dependent reduction in anxiety behaviors measured by the elevated plus maze test, suggesting that this class of compounds may be beneficial for treating anxiety disorders .
Mechanism of Action
The mechanism of action of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions and to identify the key residues involved in binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine can be contextualized by comparing it to related pyrazolo[3,4-d]pyrimidine and pyrimidine derivatives. Key analogues are summarized below, followed by a detailed analysis.
Table 1: Structural and Molecular Comparison of Selected Compounds
Structural and Functional Insights
Core Heterocycle Variations: The pyrazolo[3,4-d]pyrimidine core (target compound) offers greater rigidity and planar structure compared to purine () or pyrrolo[3,4-d]pyrimidine () derivatives. This rigidity may enhance binding to flat receptor pockets, such as those in dopamine D3 receptors .
Substituent Effects: Piperazine vs. Piperidine: The target compound’s 4-piperidin-1-yl group (vs. piperazine in ) reduces basicity, which may decrease off-target interactions with serotonin receptors . Methoxy Position: The 2-methoxyphenyl group (target compound) vs. 3-methoxyphenyl () demonstrates that meta-substitution on the phenyl ring reduces affinity for α-adrenergic receptors, as shown in computational studies .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods analogous to and , where pyrazolo[3,4-d]pyrimidine cores are functionalized via nucleophilic substitution or Suzuki coupling .
- In contrast, purine derivatives () require simpler alkylation steps but lack modularity for complex substitutions .
Pharmacological Implications
- Receptor Selectivity : The dual piperazine/piperidine substitution in the target compound may confer mixed D2/D3 receptor affinity, whereas ’s benzyl-substituted analogue shows preferential binding to 5-HT1A receptors due to increased lipophilicity .
- Metabolic Stability : The pyrazolo[3,4-d]pyrimidine core resists oxidative degradation better than pyrrolo[3,4-d]pyrimidine (), as evidenced by microsomal stability assays .
- Bioavailability : Lower molecular weight compounds (e.g., ) exhibit higher aqueous solubility but shorter half-lives .
Biological Activity
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by a unique pyrazolo[3,4-d]pyrimidine core structure. Its diverse substituents, including piperazine and piperidine moieties, suggest potential biological activities that have attracted significant research interest. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound’s IUPAC name is this compound. Its molecular formula is , with a molecular weight of 425.51 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | Methoxyphenyl, piperazine, piperidine |
| Functional Groups | Aromatic rings, nitrogen-containing rings |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrazolo[3,4-d]pyrimidines can act as selective protein inhibitors and have potential in cancer therapy due to their ability to interfere with cell proliferation pathways .
- Psychopharmacological Effects : The piperazine moiety is known for its role in modulating neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .
- Antiviral Properties : Some derivatives have been investigated for their ability to inhibit viral entry mechanisms, particularly against viruses like Ebola .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine and piperidine groups may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing synaptic transmission and potentially affecting mood and cognition.
- Enzyme Inhibition : The unique structure allows for the inhibition of specific enzymes involved in cancer cell proliferation or viral replication.
- Substituent Effects : The presence of the methoxy group enhances lipophilicity and may improve the compound's ability to cross biological membranes, increasing its bioavailability.
Anticancer Studies
A study evaluating the anticancer effects of similar compounds highlighted their ability to inhibit tumor growth in vitro. For instance, specific derivatives showed IC50 values in the low micromolar range against various cancer cell lines .
Antiviral Activity
Research focused on the antiviral properties demonstrated that certain derivatives could inhibit Ebola virus entry with effective concentration values (EC50) lower than traditional antiviral agents . This suggests that modifications to the core structure may enhance efficacy against viral pathogens.
Psychopharmacological Investigations
A series of substituted piperidines were synthesized and evaluated for their psychopharmacological effects. The findings indicated significant activity in modulating anxiety-like behaviors in animal models .
Q & A
Q. What are the standard synthetic routes for 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized?
The synthesis involves three key steps:
- Piperazine ring formation : Mannich reaction using formaldehyde, secondary amines, and ketones/aldehydes under controlled pH (5–7) and temperature (60–80°C) .
- Pyrazolopyrimidine core construction : Cyclization of precursors (e.g., aminopyrazoles with carbonyl compounds) in acidic (H₂SO₄) or basic (K₂CO₃) conditions .
- Substitution reactions : Introduction of methoxyphenyl and piperidinyl groups via nucleophilic aromatic substitution or Pd-catalyzed coupling . Optimization includes solvent selection (DMF for polar intermediates), catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; piperazine N-CH₂ at δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (m/z 429.5 [M+H]⁺) .
Q. What biological targets or pathways are associated with this compound?
The compound interacts with:
- Serotonin and dopamine receptors : Structural analogs (e.g., trazodone) suggest affinity for 5-HT₁A/2A and D₂ receptors .
- Kinase inhibition : Pyrazolopyrimidine derivatives inhibit tyrosine kinases (e.g., Src-family kinases) via ATP-binding site competition . Screening assays (radioligand binding, enzymatic activity) are recommended for target validation .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for neurological targets?
- Structure-Activity Relationship (SAR) :
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Comparative binding assays : Test the compound against structurally similar molecules (e.g., naftopidil, urapidil) using SPR or ITC to quantify affinity differences .
- In vivo pharmacokinetics : Assess bioavailability (e.g., AUC, Cmax) in rodent models to explain discrepancies between in vitro and in vivo efficacy .
Q. Which computational tools are suitable for predicting metabolic stability?
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450-mediated oxidation (e.g., demethylation at the methoxy group) .
- Metabolite identification : LC-MS/MS with human liver microsomes to detect phase I/II metabolites .
Methodological Challenges
Q. How can researchers address poor aqueous solubility during formulation?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (50–200 nm) for sustained release .
Q. What strategies mitigate spectral overlap in NMR analysis?
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., piperazine vs. pyrimidine protons) .
- Variable temperature NMR : Shift exchange-broadened peaks by analyzing spectra at 25°C and 40°C .
Data Interpretation and Reproducibility
Q. How should researchers validate synthetic reproducibility across labs?
Q. What statistical methods are recommended for dose-response studies?
- Four-parameter logistic model : Fit IC₅₀/EC₅₀ curves using GraphPad Prism .
- ANOVA with post-hoc tests : Compare efficacy across derivatives (e.g., Tukey’s test for p < 0.01) .
Applications in Drug Development
Q. How can this compound serve as a lead for CNS disorders?
Q. What toxicology assays are critical for preclinical profiling?
- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 μM preferred) .
- Ames test : Screen for mutagenicity in TA98 and TA100 strains .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
